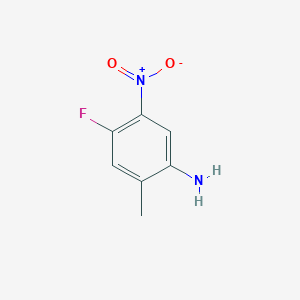

4-Fluoro-2-methyl-5-nitroaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIUCVZCVMTRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597594 | |

| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-18-4 | |

| Record name | 4-Fluoro-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-2-methyl-5-nitroaniline, a key chemical intermediate. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the existing information and presents generalized experimental workflows based on established methods for similar compounds.

Chemical and Physical Properties

This compound, with the CAS number 446-18-4, is a substituted aniline that serves as a building block in organic synthesis. Its chemical structure incorporates a fluorine atom, a methyl group, and a nitro group on an aniline core, bestowing upon it specific reactivity and properties relevant to medicinal chemistry and material science.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 446-18-4 | [1][2][3] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2][4] |

| Molecular Weight | 170.14 g/mol | [1][2][4] |

| Melting Point | 118-119 °C | N/A |

| Boiling Point | 344.0 ± 37.0 °C (at 760 mmHg, Predicted) | N/A |

| Solubility | Data not readily available | N/A |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in the reviewed literature. Researchers are advised to acquire this data experimentally upon synthesis or acquisition of the compound.

Synthesis

General Synthetic Workflow

The synthesis would likely involve the nitration of 4-fluoro-2-methylaniline. The reaction requires careful control of temperature and the rate of addition of the nitrating agent to ensure selective nitration at the desired position and to minimize the formation of byproducts.

Reactivity and Potential Applications in Drug Development

Substituted nitroanilines are valuable intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. The fluoro and methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

While specific applications of this compound in drug development are not extensively documented in the available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The development of novel therapeutics could potentially involve this compound as a key building block.

Analytical Methods

General Analytical Workflow

The following diagram outlines a general workflow for the analysis of this compound, which would require optimization and validation for specific applications.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. While detailed experimental data is sparse in publicly available literature, this guide provides a summary of its known properties and outlines general procedures for its synthesis and analysis. Researchers working with this compound are encouraged to perform their own detailed characterization and to handle it with appropriate safety precautions.

References

An In-Depth Technical Guide to 4-Fluoro-2-methyl-5-nitroaniline (CAS Number: 446-18-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-5-nitroaniline, a key chemical intermediate. This document consolidates available data on its chemical and physical properties, a plausible synthesis route with a detailed experimental protocol, its reactivity, potential applications in research and drug development, and essential safety and handling information.

Core Chemical Information

This compound is a substituted aromatic amine containing a fluorine atom and a nitro group, functionalities that make it a valuable building block in organic synthesis.

| Identifier | Value |

| CAS Number | 446-18-4 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₇FN₂O₂[1] |

| Synonyms | 2-amino-5-fluoro-4-nitrotoluene, 4-fluoro-2-methyl-5-nitro-aniline[1] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in public literature. The following table summarizes computed data sourced from PubChem.

| Property | Value |

| Molecular Weight | 170.14 g/mol [1] |

| XLogP3 | 1.5[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 1[1] |

| Exact Mass | 170.04915563 Da[1] |

| Monoisotopic Mass | 170.04915563 Da[1] |

| Topological Polar Surface Area | 71.8 Ų[1] |

| Heavy Atom Count | 12[1] |

| Complexity | 183[1] |

Synthesis and Experimental Protocol

A plausible and efficient synthetic route to this compound is the electrophilic nitration of 4-fluoro-2-methylaniline. The amino group of the starting material is a strongly activating, ortho-, para-directing group, while the methyl group is also an activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The regioselectivity of the nitration will be influenced by the interplay of these electronic and steric effects.

Representative Experimental Protocol: Nitration of 4-fluoro-2-methylaniline

The following is a representative experimental protocol for the nitration of an aniline derivative. This procedure should be adapted and optimized for the specific substrate and scale of the reaction.

Materials:

-

4-fluoro-2-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Ethyl Acetate or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 4-fluoro-2-methylaniline to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold, concentrated sulfuric acid. Maintain the temperature of this mixture below 10 °C.

-

Add the nitrating mixture dropwise to the solution of 4-fluoro-2-methylaniline in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8. This should be done in an ice bath to manage the exothermic nature of the neutralization.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

-

If the product does not precipitate or for further purification, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

| Spectroscopic Data Type | Status |

| ¹H NMR | Not publicly available |

| ¹³C NMR | Not publicly available |

| IR Spectrum | Not publicly available |

| Mass Spectrum | Not publicly available |

Reactivity and Potential Reactions

The chemical structure of this compound provides several avenues for further chemical transformations, making it a versatile intermediate.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding a diamine derivative. This diamine can then be used in the synthesis of heterocyclic compounds.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles, although this is influenced by the electronic effects of the other substituents.

-

Reactions of the Amino Group: The primary amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, to introduce further functional groups.

Applications in Research and Drug Development

Fluorinated anilines are a significant class of compounds in medicinal chemistry. The introduction of fluorine into a molecule can modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]

While specific applications of this compound in drug development are not widely documented, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro, methyl, and nitro groups allows for a variety of chemical modifications, making it a valuable building block for the synthesis of compound libraries for drug discovery screening.

Safety and Handling

This compound is associated with several health hazards. Appropriate safety precautions must be taken when handling this compound.

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H312 | Harmful in contact with skin[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H332 | Harmful if inhaled[1] |

| H335 | May cause respiratory irritation[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An official Safety Data Sheet (SDS) should be consulted for comprehensive safety information.

References

An In-depth Technical Guide to 4-Fluoro-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Fluoro-2-methyl-5-nitroaniline (CAS No. 446-18-4). Due to the limited availability of detailed experimental data for this specific isomer in the public domain, this document also presents relevant data for the closely related compound, 4-Fluoro-2-methoxy-5-nitroaniline, for comparative purposes. This guide is intended to serve as a valuable resource for professionals in research and drug development by consolidating available physicochemical data and outlining potential synthetic approaches.

Introduction

This compound is a fluorinated aromatic amine containing a nitro group. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and nitro functional groups. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the nitro group is a versatile synthetic handle that can be readily transformed into other functional groups, such as amines, or used in various coupling reactions. This molecule is primarily recognized as a chemical intermediate in organic synthesis.[1][2]

Molecular Structure and Properties

The molecular structure and key identifiers of this compound are presented below.

Table 1: Molecular Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 446-18-4[3][4][5][6] |

| Molecular Formula | C₇H₇FN₂O₂[3] |

| Molecular Weight | 170.14 g/mol [3] |

| SMILES | CC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F[3] |

| InChI | InChI=1S/C7H7FN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3[3] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 170.04915563 Da[3] |

| Monoisotopic Mass | 170.04915563 Da[3] |

| Topological Polar Surface Area | 71.8 Ų[3] |

| Heavy Atom Count | 12 |

Spectroscopic Data

Reference Data: 4-Fluoro-2-methoxy-5-nitroaniline

¹H NMR (CDCl₃): δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), 3.90 (broad, 2H).[7]

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, the synthesis of the related compound, 4-Fluoro-2-methoxy-5-nitroaniline, can provide insights into potential synthetic strategies.

Reference Synthesis: 4-Fluoro-2-methoxy-5-nitroaniline

Method 1: Nitration of 4-fluoro-2-methoxyaniline [7]

-

Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C.

-

Slowly add a solution of potassium nitrate (5.91g) dissolved in concentrated sulfuric acid while maintaining the temperature.

-

Stir the reaction mixture for 2 hours at -15°C.

-

Pour the mixture into ice water.

-

Adjust the pH to 8.0-9.0 with NaOH to precipitate the solid.

-

Filter the solid to obtain yellow 4-fluoro-2-methoxy-5-nitroaniline (Yield: 83.7%).[7]

Method 2: Multi-step Synthesis [8]

A patented process describes the preparation of 4-fluoro-2-methoxy-5-nitroaniline through a multi-step sequence involving the protection of the aniline, nitration, and subsequent deprotection.[8]

Biological Activity and Applications

There is no specific information available in the searched literature regarding the biological activity or direct applications of this compound in drug development.

General Context of Related Compounds

Fluorinated nitroanilines are recognized as important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2] The fluorine atom can enhance the metabolic stability and lipophilicity of a molecule, while the nitro group can be readily converted to an amino group, which is a key functional group in many biologically active compounds.[2]

For instance, the related compound, 4-Fluoro-2-methoxy-5-nitroaniline, serves as a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is under development for cancer treatment.[9]

Experimental Workflows and Logical Relationships

Due to the lack of specific experimental procedures or biological pathway information for this compound, a detailed experimental workflow or signaling pathway diagram cannot be constructed at this time. However, a generalized synthetic workflow for a related compound is presented below to illustrate a potential synthetic logic.

Generalized Synthetic Workflow for a Substituted Nitroaniline

Caption: A generalized workflow for the synthesis of a substituted nitroaniline.

Conclusion

This compound is a chemical compound with potential applications as a synthetic intermediate. While its fundamental molecular properties are documented, there is a notable absence of detailed experimental data, such as spectroscopic analyses and specific synthesis protocols, in publicly accessible sources. The information provided for the related compound, 4-Fluoro-2-methoxy-5-nitroaniline, offers a valuable comparative reference for researchers. Further investigation is required to fully characterize this compound and explore its potential in drug discovery and other scientific fields.

References

- 1. US20220348538A1 - Process of preparing 1,1'-disulfandiylbis(4-fluoro-2-methyl-5-nitrobenzol) - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 5. molcore.com [molcore.com]

- 6. 446-18-4 | this compound - Fluoropharm [fluoropharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 9. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluoro-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Fluoro-2-methyl-5-nitroaniline (CAS No. 446-18-4). Due to the limited availability of specific experimental data in public domains, this document also furnishes detailed experimental protocols for the determination of key physical and chemical characteristics, enabling researchers to generate this data in a laboratory setting.

Core Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2][3][4] |

| Molecular Weight | 170.14 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 446-18-4 | [1][4] |

| Canonical SMILES | CC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F | [1] |

| InChI Key | LHIUCVZCVMTRNG-UHFFFAOYSA-N | [1] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Property Determination

To empower researchers to ascertain the physical and chemical properties of this compound, the following standard experimental protocols are provided.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus and heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of Solubility

Understanding the solubility of a compound is crucial for its application in various chemical processes and formulations.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, and dichloromethane.

-

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent in small increments, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

The solubility can be qualitatively described as insoluble, sparingly soluble, or soluble. For quantitative analysis, the mass of the compound that dissolves in a specific volume of solvent at a given temperature is determined.

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: The prepared sample is then placed in the NMR spectrometer to acquire the ¹H and ¹³C NMR spectra. These spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The mixture is then compressed in a pellet press to form a thin, transparent disc.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. The spectrum will reveal the characteristic vibrational frequencies of the functional groups present in the molecule.

c) Mass Spectrometry (MS)

Sample Preparation and Analysis (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and the fragmentation pattern, which can be used to determine the molecular weight and deduce structural information.

Synthesis and Reactivity

Potential Synthesis Workflow:

The synthesis of this compound would likely start from 4-fluoro-2-methylaniline. The key transformation is the introduction of a nitro group onto the aromatic ring.

Caption: Plausible synthesis route for this compound.

Chemical Reactivity:

The chemical reactivity of this compound is dictated by its functional groups: the aromatic ring, the amino group, the nitro group, and the fluorine atom.

-

Amino Group: The amino group is basic and can be protonated in the presence of acids. It can also undergo various reactions typical of primary aromatic amines, such as diazotization followed by substitution reactions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents.

-

Aromatic Ring: The substituents on the aromatic ring will direct further electrophilic or nucleophilic aromatic substitution reactions.

-

Fluorine Atom: The fluorine atom is a halogen substituent and can potentially be displaced under certain nucleophilic aromatic substitution conditions.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or uncharacterized compound like this compound.

Caption: A logical workflow for the characterization of an organic compound.

Safety Information

Based on the GHS classification for this compound, it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

4-Fluoro-2-methyl-5-nitroaniline IUPAC name

An In-depth Technical Guide to 4-Fluoro-2-methyl-5-nitroaniline

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its chemical properties, applications in drug discovery, a representative synthesis protocol, and essential safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

This compound is a substituted aniline compound featuring fluorine and nitro functional groups, which impart unique chemical reactivity and make it a valuable building block in organic synthesis. Its properties are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 446-18-4[1][2] |

| Molecular Formula | C₇H₇FN₂O₂[1] |

| Molecular Weight | 170.14 g/mol [1][3] |

| Physical Form | Crystal - Powder |

| SMILES | Cc1cc(F)c(cc1N)--INVALID-LINK--[O-] |

| InChIKey | LHIUCVZCVMTRNG-UHFFFAOYSA-N[1] |

Applications in Drug Development

Substituted nitroanilines, such as this compound, are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of fluorine is a strategic feature used by medicinal chemists to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[4]

The nitro and amino groups provide reactive sites for a variety of chemical transformations, including:

-

Reduction of the nitro group to form a diamine, enabling the construction of heterocyclic rings.

-

Nucleophilic aromatic substitution , where the fluorine atom can be displaced.

-

Diazotization of the amino group to introduce other functionalities.

These compounds serve as crucial building blocks in the development of targeted therapies, particularly in oncology. For instance, structurally related molecules like 4-Fluoro-2-methoxy-5-nitroaniline are key intermediates in the synthesis of potent kinase inhibitors such as Mereletinib and Osimertinib.[5][6] The versatility of these intermediates facilitates the creation of diverse chemical libraries for lead optimization in drug discovery programs.[4][7]

Representative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a fluoro-nitroaniline derivative, based on common organic chemistry laboratory procedures.

Caption: Generalized workflow for the synthesis and purification of fluoro-nitroaniline compounds.

Experimental Protocol: Synthesis of a Related Intermediate

The following protocol describes the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a structurally similar compound, and is representative of the methods used for this class of molecules.

Materials:

-

4-fluoro-2-methoxyaniline (20g)

-

Concentrated sulfuric acid

-

Potassium nitrate (5.91g)

-

Sodium hydroxide (NaOH) solution

-

Ice water

Procedure:

-

In a reaction vessel, dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid, maintaining the temperature at -15°C to ensure complete dissolution.

-

Separately, prepare a solution of potassium nitrate (5.91g) in concentrated sulfuric acid.

-

Slowly add the potassium nitrate solution to the reaction mixture dropwise, keeping the temperature below 10°C.

-

Continuously stir the mixture at this low temperature for a minimum of 2 hours.

-

Pour the reaction mixture into a beaker of ice water.

-

Adjust the pH of the aqueous mixture to between 8.0 and 9.0 by adding a NaOH solution. Vigorous stirring will induce the precipitation of the solid product.

-

Filter the resulting yellow solid and wash with water to remove residual salts.

-

The collected solid is the desired 4-fluoro-2-methoxy-5-nitroaniline product.

Safety and Handling

This compound is considered a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[8]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

P301+P317: IF SWALLOWED: Get medical help.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P405: Store locked up.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this chemical.

References

- 1. This compound | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ivychem.com [ivychem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

Spectroscopic Profile of 4-Fluoro-2-methyl-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Fluoro-2-methyl-5-nitroaniline (CAS No: 446-18-4). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar molecules. It also offers detailed, generalized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for solid aromatic nitro compounds.

Molecular and Physical Properties

This compound is a substituted nitroaniline with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol .[1][2] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FN₂O₂ | [1] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| CAS Number | 446-18-4 | [1] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including various fluoro, methyl, and nitro-substituted anilines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic H (ortho to NO₂) | 7.5 - 7.8 | Doublet (d) | ~8-9 Hz |

| Aromatic H (ortho to NH₂) | 6.8 - 7.1 | Doublet (d) | ~8-9 Hz |

| Amino (NH₂) | 4.0 - 6.0 | Broad Singlet (br s) | N/A |

| Methyl (CH₃) | 2.1 - 2.4 | Singlet (s) | N/A |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| C-F | 150 - 160 |

| C-NO₂ | 145 - 155 |

| C-NH₂ | 140 - 150 |

| C-CH₃ | 125 - 135 |

| Aromatic C-H | 110 - 130 |

| Methyl (CH₃) | 15 - 25 |

Predicted IR Spectroscopy Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch (Amino) | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Assignment |

| 170 | [M]⁺ (Molecular Ion) |

| 153 | [M - OH]⁺ |

| 140 | [M - NO]⁺ |

| 124 | [M - NO₂]⁺ |

| Other fragments | Loss of CH₃, HCN, etc. |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[3] Ensure the sample is completely dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer relaxation delay (e.g., 5-10 seconds) may be necessary to observe quaternary carbons.

-

The spectral width should be set to encompass all expected carbon resonances (typically 0-200 ppm).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[4]

-

Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[5]

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (Electron Ionization - EI):

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An ion detector measures the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry (EI-MS) Experimental Workflow

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and standardized protocols for their experimental determination. Researchers are encouraged to use these predicted values and methodologies as a starting point for their own analytical work.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-2-methyl-5-nitroaniline

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Fluoro-2-methyl-5-nitroaniline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted spectrum based on established NMR principles and data from analogous compounds. The guide includes predicted chemical shifts, coupling constants, and integration values, alongside a standard experimental protocol for acquiring such data.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups.

The predicted quantitative data for the ¹H NMR spectrum of this compound in a typical NMR solvent like DMSO-d₆ are summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.8 | d | ~ 8.0 | 1H |

| H-6 | ~ 7.4 | d | ~ 12.0 | 1H |

| NH₂ | ~ 5.6 | s (broad) | - | 2H |

| CH₃ | ~ 2.2 | s | - | 3H |

Note: These are predicted values and may differ from experimental results. The chemical shift of the NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature.

Interpretation of the Predicted Spectrum

-

Aromatic Protons (H-3 and H-6):

-

The proton at position 3 (H-3) is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent electron-withdrawing nitro group. It is predicted to appear as a doublet due to coupling with the fluorine atom at position 4.

-

The proton at position 6 (H-6) is ortho to the amino group and meta to the nitro group. It is also coupled to the fluorine atom at position 4, which would result in a doublet. The coupling constant for H-F coupling is typically larger than for H-H coupling.

-

-

Amino Protons (-NH₂):

-

The protons of the amino group are expected to appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent and concentration. In DMSO-d₆, they are likely to be in the region of 5.6 ppm.

-

-

Methyl Protons (-CH₃):

-

The methyl group protons are attached to the aromatic ring and are expected to appear as a singlet in the upfield region of the spectrum, around 2.2 ppm.

-

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the assigned protons.

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for obtaining a ¹H NMR spectrum of an aromatic amine like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for anilines as it can help in observing the NH₂ protons.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS will be used to reference the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The following parameters are typical for a 400 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all the peaks in the spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

The following diagram outlines the experimental workflow.

Caption: A simplified workflow for acquiring and analyzing a ¹H NMR spectrum.

An In-depth Technical Guide on the Solubility of 4-Fluoro-2-methyl-5-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Fluoro-2-methyl-5-nitroaniline, a key intermediate in various synthetic processes. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive, adaptable experimental protocol for determining its solubility in organic solvents. This guide also includes a visual representation of the experimental workflow to aid researchers in setting up their solubility studies.

Introduction

This compound (CAS No. 446-18-4) is an aromatic amine with a molecular formula of C₇H₇FN₂O₂.[1] Its structure, featuring a nitro group, a fluorine atom, and a methyl group on an aniline backbone, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes such as crystallization, and formulation development.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative information for structurally related compounds suggests that it is likely to be sparingly soluble in water and more soluble in common organic solvents. For instance, the related compound 4-Fluoro-2-methoxy-5-nitroaniline is noted to dissolve well in organic solvents like ethanol and acetone.[2]

Given the absence of quantitative data, experimental determination is necessary. The following sections provide a detailed protocol for accurately measuring the solubility of this compound.

Experimental Protocol for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (shake-flask) method. The following protocol is adapted from established methodologies for similar nitroaniline compounds and can be applied to this compound.[3]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid ensures that equilibrium with the dissolved state is achieved.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.).

-

Agitate the slurries for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by measuring the concentration at different time points until it remains constant.[3]

-

-

Sedimentation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment at the same temperature as equilibration for at least 2-4 hours. This allows the excess solid to settle, leaving a clear supernatant.[3]

-

-

Sampling and Filtration:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean, pre-weighed vial to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.[3]

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

HPLC Conditions (Example): A standard C18 reverse-phase column with a mobile phase consisting of a suitable mixture of acetonitrile or methanol and water. Detection can be performed at an appropriate UV wavelength.[3]

-

-

Quantify the concentration by creating a calibration curve from standard solutions of known concentrations.

-

3.3. Data Calculation

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ and m₂ are the masses of the solute (this compound) and the solvent, respectively.

-

M₁ and M₂ are the molar masses of the solute and the solvent, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Experimental workflow for solubility determination.

Data Presentation

As quantitative data becomes available through the execution of the protocol described above, it should be summarized in a clear and structured table for easy comparison. An example template is provided below.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Concentration ( g/100g solvent) |

| Methanol | 298.15 | Data to be determined | Data to be determined |

| 308.15 | Data to be determined | Data to be determined | |

| 318.15 | Data to be determined | Data to be determined | |

| Ethanol | 298.15 | Data to be determined | Data to be determined |

| 308.15 | Data to be determined | Data to be determined | |

| 318.15 | Data to be determined | Data to be determined | |

| Acetone | 298.15 | Data to be determined | Data to be determined |

| 308.15 | Data to be determined | Data to be determined | |

| 318.15 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 298.15 | Data to be determined | Data to be determined |

| 308.15 | Data to be determined | Data to be determined | |

| 318.15 | Data to be determined | Data to be determined | |

| Acetonitrile | 298.15 | Data to be determined | Data to be determined |

| 308.15 | Data to be determined | Data to be determined | |

| 318.15 | Data to be determined | Data to be determined |

Conclusion

References

An In-depth Technical Guide on the Stability and Storage of 4-Fluoro-2-methyl-5-nitroaniline

Disclaimer: Publicly available stability and degradation data specifically for 4-Fluoro-2-methyl-5-nitroaniline are limited. This guide is compiled based on the chemical properties of the functional groups (fluoro, methyl, nitro, aniline), general principles of chemical stability, and data from structurally similar nitroaromatic and aniline compounds. The experimental protocols provided are standardized methodologies for assessing the stability of chemical compounds and active pharmaceutical ingredients.

Executive Summary

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and professionals in drug development. The document outlines potential degradation pathways based on the compound's chemical structure, offers detailed protocols for stability and stress testing, and provides clear guidelines for optimal storage to ensure the compound's integrity. All recommendations and protocols are based on established knowledge of nitroanilines and regulatory guidelines for stability testing.

Physicochemical Properties and General Stability

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Citations |

| Temperature | Room temperature; refrigeration for long-term storage. | To minimize thermal degradation. Store in a cool place.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | The aniline group is susceptible to oxidation from atmospheric oxygen.[1] |

| Light | Keep in a dark place; use amber or opaque containers. | To prevent photodegradation, a common pathway for nitroaromatic compounds. |

| Humidity | Store in a dry, well-ventilated area; use of desiccants is advisable. | To prevent potential hydrolysis under acidic/basic conditions and physical changes.[2] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | Oxidizing agents can react with the aniline group.[2][3] Extreme pH can promote hydrolysis. |

| Container | Tightly closed containers. | To prevent exposure to air, moisture, and contamination.[2] |

Potential Degradation Pathways

The chemical structure of this compound suggests susceptibility to several degradation mechanisms. Stress testing is crucial to identify and characterize potential degradants.[4]

-

Reduction: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to form the corresponding diamine. This is a common degradation pathway for nitroaromatics, particularly under anaerobic or certain catalytic conditions.[5][6]

-

Photodegradation: Aromatic nitro compounds can be sensitive to light. UV or even ambient light exposure can provide the energy to initiate various degradation reactions, including both oxidation and reduction pathways.[7]

-

Hydrolysis: While anilines and nitroaromatics are generally stable against hydrolysis in neutral conditions, susceptibility can increase at pH extremes, especially at elevated temperatures.[8] Forced hydrolysis studies are necessary to confirm this.

Below is a diagram illustrating the logical flow for investigating these potential degradation pathways.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 4-Fluoro-3-nitroaniline(364-76-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempanda.com [chempanda.com]

An In-depth Technical Guide to the Hazards and Safety of 4-Fluoro-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for 4-Fluoro-2-methyl-5-nitroaniline. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or a substance-specific Safety Data Sheet (SDS). Information on the closely related compound 4-Fluoro-2-methoxy-5-nitroaniline has been used to supplement data gaps where noted, and this should be considered with caution.

Chemical Identity and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-5-fluoro-4-nitrotoluene |

| CAS Number | 446-18-4[1][2] |

| Molecular Formula | C₇H₇FN₂O₂[1][3] |

| Molecular Weight | 170.14 g/mol [1][3] |

| Appearance | Solid (form not specified) |

| Solubility | Data not available. Sparingly soluble in water is predicted based on related structures. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications based on available data.[1][3]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |

Signal Word: Warning[3]

Hazard Pictograms:

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

Skin Irritation/Corrosion (Based on OECD Guideline 439)

The in vitro skin irritation test using reconstructed human epidermis (RhE) is a common method.[4]

-

Test System: A three-dimensional RhE model is used, which consists of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.[4]

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

Following exposure, the tissue is rinsed to remove the test substance.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement: Cell viability is assessed by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells. The amount of formazan produced is measured spectrophotometrically.[4]

-

Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[4]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

The traditional method for assessing eye irritation is the in vivo rabbit eye test.

-

Test System: Albino rabbits are typically used for this assay.[5]

-

Procedure:

-

Endpoint Measurement: The degree of eye irritation is scored based on the effects on the cornea, iris, and conjunctiva. The reversibility of the observed lesions is also evaluated.[5]

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Putative Metabolic Pathway

Specific studies on the metabolism of this compound are not available. However, the metabolism of similar nitroaniline compounds has been studied. A probable metabolic pathway can be inferred, involving two main phases:

-

Phase I (Functionalization): The primary metabolic reactions are likely to be oxidation and reduction. The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. The aromatic ring can be hydroxylated by cytochrome P450 enzymes.

-

Phase II (Conjugation): The hydroxylated or amino metabolites can then be conjugated with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Caption: Putative metabolic pathway of this compound.

Safe Handling and Storage

The following recommendations are based on general principles for handling hazardous chemicals and information from the SDS of the structurally similar 4-Fluoro-2-methoxy-5-nitroaniline.[6][7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of dust.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spills and Disposal

-

Spills:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the spilled material and place it in a suitable container for disposal.

-

Clean the spill area thoroughly.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

Caption: General laboratory safety workflow for handling hazardous chemicals.

References

- 1. This compound | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 4. iivs.org [iivs.org]

- 5. oecd.org [oecd.org]

- 6. Metabolism of 4-nitroaniline by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

The Rising Potential of 4-Fluoro-2-methyl-5-nitroaniline Derivatives in Drug Discovery: A Technical Guide

Introduction: The confluence of fluorine chemistry and nitroaromatic compounds has carved a significant niche in medicinal chemistry, yielding molecules with enhanced metabolic stability, improved binding affinity, and potent biological activities. Within this chemical space, 4-fluoro-2-methyl-5-nitroaniline serves as a pivotal scaffold for the development of novel therapeutic agents. Its strategic placement of a fluorine atom, a methyl group, and a nitro group on an aniline ring provides a versatile platform for synthesizing a diverse array of derivatives. While extensively utilized as a key intermediate in the synthesis of targeted therapies, including kinase inhibitors, the inherent biological activities of its direct derivatives are a growing area of interest for researchers in drug development. This technical guide provides an in-depth overview of the documented anticancer and antimicrobial activities of compounds derived from or structurally related to this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Anticancer Activity of Fluorinated Nitroaromatic Derivatives

The core structure of fluorinated nitroanilines is a recurring motif in the design of modern anticancer agents. The electron-withdrawing properties of the nitro and fluoro groups, combined with the potential for bioreductive activation in hypoxic tumor environments, make these compounds promising candidates for cancer therapy. Although comprehensive studies on a wide range of direct derivatives of this compound are not extensively documented in publicly available literature, research on closely related structures highlights the significant cytotoxic potential of this class of molecules.

For instance, derivatives of 2-fluoro-5-nitroaniline have been utilized to synthesize quinoxaline 1,4-dioxide derivatives, which exhibit notable antiproliferative effects. Similarly, fluorinated and nitrated hydrazone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1]

Table 1: In Vitro Anticancer Activity of Representative Fluorinated Nitroaromatic Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Quinoxaline 1,4-dioxide | MCF7 (Breast) | 5.8 | [2] |

| 1b | Quinoxaline 1,4-dioxide | MCF7 (Breast) | 0.7 | [2] |

| 2a | Hydrazone Derivative | SW1353 (Chondrosarcoma) | >200 | [1] |

| 2b (3a in source) | Hydrazone Derivative | SW1353 (Chondrosarcoma) | 9.45 ± 2.14 | [1] |

| 2c (2d in source) | Hydrazone Derivative | SW1353 (Chondrosarcoma) | 48.7 ± 3.21 | [1] |

| 2d | Hydrazone Derivative | SH-SY5Y (Neuroblastoma) | >200 | [1] |

| 2e (3a in source) | Hydrazone Derivative | SH-SY5Y (Neuroblastoma) | 24.3 ± 1.89 | [1] |

| 2f (2d in source) | Hydrazone Derivative | SH-SY5Y (Neuroblastoma) | 61.2 ± 4.53 | [1] |

Antimicrobial Activity of this compound Derivatives

The unique electronic and structural features of this compound derivatives also position them as promising candidates for the development of novel antimicrobial agents. The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, often acting as a pro-drug that is activated by microbial nitroreductases to generate cytotoxic radical species. The addition of a fluorine atom can enhance the lipophilicity and cell penetration of these molecules.

Direct derivatization of the closely related 2-fluoro-5-nitroaniline has yielded organometallic compounds with significant antibacterial properties.[3] Furthermore, the synthesis of Schiff bases from various fluoroanilines has been shown to be a viable strategy for producing compounds with activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Table 2: Antimicrobial Activity of Representative Fluoroaniline Derivatives

| Compound ID | Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 3a | Organotellurium | Escherichia coli | 22 | [3] |

| 3b | Organotellurium | Pseudomonas aeruginosa | 20 | [3] |

| 3c | Organotellurium | Klebsiella pneumoniae | 25 | [3] |

| 3d | Organotellurium | Staphylococcus aureus | 20 | [3] |

| 4a | Schiff Base | MRSA | Moderate Activity | [4] |

| 4b | Schiff Base | MRSA | Good Activity (10.08±0.06) | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative derivatives and the protocols for their biological evaluation, based on the cited literature.

Synthesis Protocol: Quinoxaline 1,4-Dioxide Derivatives from 2-Fluoro-5-nitroaniline[2]

This protocol outlines the synthesis of cytotoxic quinoxaline 1,4-dioxide derivatives starting from a fluoronitroaniline precursor.

-

Step 1: Synthesis of 2-Nitro-5-(Boc-piperazinyl)aniline. To a solution of 5-fluoro-2-nitroaniline (1.0 g, 6.4 mmol) in N,N-dimethylformamide (10 mL), add 1-Boc-piperazine (3.0 g, 16.0 mmol) and triethylamine (1 mL) at 50 °C. Stir the mixture for 4 hours at 50 °C. Pour the reaction mixture into water (20 mL) and stir for 1 hour while cooling. Filter the precipitate, wash with water (30 mL), and dry to yield the product.[2]

-

Step 2: Synthesis of Amino-substituted Benzofuroxans. The 2-nitroaniline derivative from Step 1 is converted to the corresponding benzofuroxan, a key intermediate. This can be achieved through methods such as oxidative cyclization.

-

Step 3: Beirut Reaction for Quinoxaline Core Formation. The amino-substituted benzofuroxan is then reacted with an appropriate active methylene compound (e.g., a β-ketoester or malononitrile derivative) in the presence of a base to form the quinoxaline 1,4-dioxide core. This is known as the Beirut reaction.

-

Step 4: Deprotection. If a protecting group like Boc is used, a final deprotection step (e.g., with trifluoroacetic acid in dichloromethane) is performed to yield the final active compound.

Anticancer Activity Protocol: MTT Assay[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., SW1353, SH-SY5Y) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Protocol: Broth Microdilution Method (for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluoro-2-methyl-5-nitroaniline is a substituted aniline containing both a fluorine atom and a nitro group, making it a valuable building block for the synthesis of various complex organic molecules, including active pharmaceutical ingredients. The introduction of a nitro group onto the aromatic ring of 4-fluoro-2-methylaniline is a key synthetic step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent in a strong acidic medium. The regioselectivity of the nitration is influenced by the directing effects of the amino and methyl groups already present on the aromatic ring.

Reaction Scheme

Figure 1: General reaction scheme for the nitration of 4-fluoro-2-methylaniline.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of analogous fluoro-substituted anilines.

Materials:

-

4-fluoro-2-methylaniline

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for chromatography elution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory safety equipment (fume hood, safety glasses, gloves, lab coat)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to between -10°C and 0°C.

-

Addition of Starting Material: Slowly add 4-fluoro-2-methylaniline to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 5°C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to a portion of concentrated sulfuric acid, while cooling the beaker in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-fluoro-2-methylaniline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between -5°C and 0°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the nitration of anilines based on analogous procedures. These values should be considered as a starting point for optimization.

| Parameter | Value |